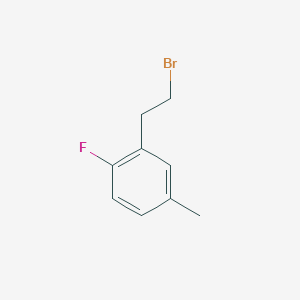

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a fluoro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene typically involves the bromination of 1-fluoro-4-methylbenzene followed by a substitution reaction. One common method is the anti-Markovnikov addition of hydrogen bromide to 1-fluoro-4-methylstyrene in the presence of specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different substituted products.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Alcohols or ketones.

Reduction: Ethyl-substituted benzene derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules. The fluoro and methyl groups influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used in organic synthesis.

(2-Bromoethyl)benzene: A simpler analog without the fluoro and methyl groups.

Uniqueness

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene is unique due to the presence of both fluoro and methyl groups on the benzene ring, which significantly influence its chemical properties and reactivity compared to similar compounds. These substituents can enhance the compound’s stability and modify its interaction with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene, a compound with notable structural features, has garnered attention in various fields of research, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C₉H₈BrF

- Molecular Weight : 215.06 g/mol

- CAS Number : 1339254-39-5

This compound features a bromoethyl group and a fluorine atom attached to a methyl-substituted benzene ring, which influences its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The presence of the fluorine atom may enhance the compound's binding affinity for specific biological targets .

Case Studies and Research Findings

-

Anticancer Activity :

- A study investigated the compound's potential as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The IC50 values varied across different cell types, indicating selective cytotoxicity .

-

Antimicrobial Properties :

- Research demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, showing promising results compared to traditional antibiotics .

- Neuropharmacological Effects :

Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cells | |

| Antimicrobial | Effective against MRSA | |

| Neuropharmacological | Modulates GABAergic pathways |

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(2-Bromoethyl)benzene | Lacks fluorine; less selective | Weaker antimicrobial effects |

| 4-Fluoro-1-methylbenzene | Lacks bromoethyl; reduced reactivity | Limited biological activity |

| 2-(2-Bromoethyl)-4-methylbenzene | Lacks fluorine; affects binding affinity | Moderate activity |

Properties

Molecular Formula |

C9H10BrF |

|---|---|

Molecular Weight |

217.08 g/mol |

IUPAC Name |

2-(2-bromoethyl)-1-fluoro-4-methylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6H,4-5H2,1H3 |

InChI Key |

LCSPQWHZTFZJQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.